molecular formula C17H13NO5 B5696197 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 448906-43-2

4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B5696197
CAS No.: 448906-43-2
M. Wt: 311.29 g/mol
InChI Key: OTDBZSGDSNCHTM-UHFFFAOYSA-N
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Description

4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a methoxyphenyl group attached to an isoindoline core, which is further substituted with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of phthalimide with glycine methyl ester under basic conditions. This reaction leads to the formation of the desired product through a series of steps that include nucleophilic substitution and esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoindoline derivatives.

Scientific Research Applications

4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-11-6-8-12(9-7-11)23-15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDBZSGDSNCHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185199
Record name 4-Methoxyphenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448906-43-2
Record name 4-Methoxyphenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448906-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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